Büchi Cyclocondensation Yield: Improved Protocol vs. Original Medicinal Chemistry Route
In the synthesis of the key intermediate THI (2) via Büchi cyclocondensation, the improved protocol employing 2-ethoxyacrylonitrile (3) with 1-amino-1-deoxy-D-fructose acetate (4a) achieved an overall yield of 82%, compared to the original medicinal chemistry route that delivered only 46% for substrate 4a and 19% for substrate 4b (D-(+)-glucosamine hydrochloride). The reaction time was reduced from 4 days to 24 hours .
| Evidence Dimension | Isolated yield of THI (2) in Büchi cyclocondensation |
|---|---|
| Target Compound Data | 82% (improved protocol with 2-ethoxyacrylonitrile) |
| Comparator Or Baseline | Original protocol: 46% (substrate 4a); 19% (substrate 4b) |
| Quantified Difference | +36 percentage points (vs. 4a); +63 percentage points (vs. 4b) |
| Conditions | Reaction performed at 20 °C; NaOMe catalyst (0.6 equiv); condensation time 6 h + 16 h; followed by AcOH/H₂O hydrolysis at 60 °C |
Why This Matters
This yield improvement is critical for procurement decisions in pharmaceutical process development, as it directly impacts cost-of-goods, waste generation, and scalability when sourcing 2-ethoxyacrylonitrile for multi-kilogram API intermediate production.
